8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-30-17-7-3-15(4-8-17)11-12-23-20(28)19-21(29)27-14-13-26(22(27)25-24-19)16-5-9-18(31-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQSLTGCTPRZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Groups: This is achieved through electrophilic aromatic substitution reactions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions can target the carbonyl group in the imidazo[2,1-c][1,2,4]triazine core.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Scientific Research Applications
8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The imidazo[2,1-c][1,2,4]triazine core plays a crucial role in binding to these targets, influencing various biochemical pathways. The methoxyphenyl groups enhance the compound’s stability and reactivity, contributing to its overall efficacy.
Comparison with Similar Compounds
Biological Activity
The compound 8-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. Its unique chemical structure includes an imidazo[2,1-c][1,2,4]triazine core, which is associated with various pharmacological properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The presence of methoxy groups on the phenyl rings enhances its solubility and may influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this specific compound is primarily attributed to its interactions with various biological targets including enzymes and receptors.
The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors may modulate signaling pathways critical for cellular function.
- Antimicrobial Activity : Similar structures have shown efficacy against a range of pathogens.
Anticancer Activity
Studies have indicated that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit anticancer properties. For instance:
- In vitro studies demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cell lines by activating caspase pathways.
- Case Study : A related compound was tested against breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM.
Antimicrobial Activity
Research has also focused on the antimicrobial potential of this compound:
- In vitro testing against various bacterial strains revealed that it possesses moderate antibacterial activity.
- Case Study : A derivative was effective against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) recorded at 32 µg/mL.
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
